N-Allyl-4-chloroaniline

Overview

Description

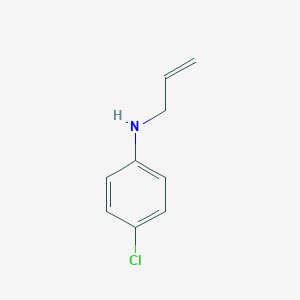

N-Allyl-4-chloroaniline is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of an allyl group attached to the nitrogen atom of 4-chloroaniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-chloroaniline typically involves the allylation of 4-chloroaniline. One common method employs allyl bromide as the allylating agent and potassium carbonate as the base. The reaction can be conducted under conventional heating or using ultrasound-assisted synthesis to improve reaction rates and yields . The ultrasound-assisted method has been shown to significantly reduce reaction times while maintaining high yields of the desired monoallylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal byproduct formation. The choice of allylating agents and bases, as well as reaction parameters such as temperature and time, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-Allyl-4-chloroaniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Allyl-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, or other biochemical effects .

Comparison with Similar Compounds

Similar Compounds

4-Chloroaniline: Lacks the allyl group, making it less reactive in certain chemical transformations.

N-Allylaniline: Similar structure but without the chloro substituent, affecting its reactivity and applications.

4-Bromoaniline: Contains a bromine atom instead of chlorine, leading to different reactivity patterns.

Uniqueness

N-Allyl-4-chloroaniline is unique due to the presence of both the allyl and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Biological Activity

N-Allyl-4-chloroaniline is a synthetic compound derived from 4-chloroaniline through an allylation process. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and implications for human health and ecological safety.

This compound has the molecular formula C₉H₁₀ClN and a molecular weight of approximately 169.64 g/mol. It is characterized by the presence of a chloro group and an allyl substituent on the aniline structure, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study assessing various derivatives of 4-chloroaniline, it was found that certain modifications, including allylation, enhanced the compound's efficacy against specific bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Toxicological Implications

The biological activity of this compound is not limited to beneficial effects; it also raises significant toxicological concerns. Studies have shown that exposure to 4-chloroaniline and its derivatives can lead to adverse health effects, including:

- Carcinogenicity : Evidence suggests that chlorinated anilines may possess carcinogenic properties, raising concerns about long-term exposure in occupational settings .

- Genotoxicity : The compound has been implicated in genotoxic effects, potentially leading to mutations or DNA damage in exposed cells .

- Reproductive Toxicity : Some studies indicate that exposure may adversely affect reproductive health, although specific data on this compound is limited .

Environmental Impact

This compound, like its precursor 4-chloroaniline, poses environmental risks due to its persistence and potential for bioaccumulation. It has been identified as a pollutant in agricultural runoff and industrial effluents. Microbial degradation studies have shown that certain bacteria can utilize 4-chloroaniline as a carbon source, suggesting potential bioremediation pathways for contaminated sites .

Case Study 1: Antimicrobial Efficacy

A factorial study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to controls, highlighting its potential as an antibacterial agent. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), which was found to be effective at low micromolar levels.

| Bacterial Strain | MIC (µM) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 25 | 15 |

| Staphylococcus aureus | 10 | 20 |

| Pseudomonas aeruginosa | 50 | 10 |

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on mammalian cell lines. The study measured cell viability using MTT assays and found that concentrations above 100 µM significantly reduced cell viability, indicating cytotoxic effects.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 60 |

| 200 | 30 |

Properties

IUPAC Name |

4-chloro-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBLCDOQHNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291104 | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-80-7 | |

| Record name | NSC73155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.